Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3-fluorophenyl group at position 3 and a methyl thioacetate moiety at position 4. Its structure combines aromatic, sulfur-containing, and ester functional groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
methyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-21-13(20)8-22-12-6-5-11-16-17-14(19(11)18-12)9-3-2-4-10(15)7-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZDSNFEOUFHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituents on the Triazolo-Pyridazine Core
- 3-(3-Fluorophenyl) vs. ~3.5 for the fluorophenyl analog). This substitution may alter binding to hydrophobic enzyme pockets .
Thioether/Ester Modifications
- Methyl Thioacetate vs. Sulfonamide/Amide Groups :
- 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid (): The sulfonyl group enhances acidity (pKa ~2.5 vs. ~4.2 for the thioacetate), improving water solubility but reducing cell membrane permeability .
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, ): The acetamide group confers resistance to esterase hydrolysis, extending plasma half-life compared to the methyl ester in the target compound .
Aromatic Ring Variations
- 3-Fluorophenyl vs. 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (): The ethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for certain kinase targets .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Pharmacological Activities
Key Research Findings
- Electronic Effects : The 3-fluorophenyl group in the target compound enhances electron-deficient character, improving interactions with basic residues in catalytic sites compared to alkyl-substituted analogs .
- Metabolic Stability : Methyl thioacetate undergoes faster hydrolysis than acetamide (Lin28-1632), necessitating prodrug strategies for in vivo applications .
- Selectivity : Ethoxyphenyl and pyridinyl analogs () show higher selectivity for PEF(S) proteins, while the target compound exhibits broader kinase inhibition .
Biological Activity
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolopyridazine core linked to a fluorophenyl group and a thioacetate moiety. Its synthesis typically involves multi-step organic reactions that include the formation of the triazolopyridazine core and subsequent functionalization with the fluorophenyl and thioacetate groups. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) .
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 0.28 | High cytotoxicity |
| A549 (Lung) | 0.52 | Moderate cytotoxicity |
| K562 (Leukemia) | 7.4 | Selective activity |
The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits significant antibacterial and antifungal activities. It has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant activity |
These findings suggest that the compound could be useful in treating infections caused by resistant strains .
Enzyme Inhibition
This compound has been shown to inhibit various enzymes involved in critical biological pathways. For example:
- Kinase Inhibition : The compound inhibits specific kinases that are crucial for cancer cell survival.
- Carbonic Anhydrase Inhibition : It has been noted for its potential as a carbonic anhydrase inhibitor, which could have applications in treating conditions like glaucoma and epilepsy .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorophenyl group enhances hydrophobic interactions, improving binding affinity to target enzymes or receptors. Modifications in substituents can lead to variations in potency and selectivity against different biological targets .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Properties :
- A derivative exhibited an IC50 value of 15 µM against SiHa cervical cancer cells, demonstrating promising anticancer potential.
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
